Nor Cisapride Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Nor Cisapride, the primary metabolite of cisapride, is formed predominantly through the N-dealkylation process. This metabolic transformation is significantly mediated by cytochrome P450 enzymes, with CYP3A4 playing a crucial role. The kinetics of Nor Cisapride formation from cisapride exhibit Michaelis-Menten kinetics, indicating a complex enzymatic process involved in its synthesis (Desta et al., 2001).

Applications De Recherche Scientifique

Pharmacodynamic and Pharmacokinetic Properties

Nor Cisapride Hydrochloride, chemically related to metoclopramide, is an orally administered prokinetic agent known to facilitate or restore motility throughout the gastrointestinal tract. It operates through a novel mechanism thought to involve the enhancement of acetylcholine release in the myenteric plexus. This specificity allows Cisapride to be devoid of central depressant or antidopaminergic effects, making its side effects, such as diarrhea or loose stools, infrequent and related to its primary pharmacological action. Cisapride has been evaluated for its efficacy in improving healing rates and symptoms in patients with reflux oesophagitis, alleviating symptoms in non-ulcer dyspepsia, and accelerating gastric emptying in gastroparesis, with diabetics potentially benefiting from its use. Limited data suggest its benefit in chronic constipation due to underlying motility disorders, although more trials are necessary to define its relative position in therapy precisely (McCallum et al., 1988; Wiseman & Faulds, 1994).

Drug Interactions

Cisapride, known for its prokinetic effects, has been subject to scrutiny due to cases of ventricular arrhythmias, leading to its restricted availability. It's crucial to understand the risk factors for Cisapride-associated arrhythmias to ensure its safe use. Pharmacokinetic interactions, primarily involving the inhibition of cytochrome P450 3A4—responsible for cisapride's elimination—can increase plasma concentrations of the drug, thereby raising the risk of arrhythmias. Consequently, the concomitant use of Cisapride with certain antibiotics, antifungal agents, and other medications known to inhibit this enzyme should be avoided. This emphasizes the need for clinicians to be vigilant in managing patients eligible for Cisapride, particularly concerning drug interactions that may potentiate its adverse effects (Michalets & Williams, 2000).

Safety And Hazards

Orientations Futures

Cisapride, despite its withdrawal due to cardiac events, has been the subject of research for its potential in treating functional dyspepsia . This suggests that derivatives or metabolites like Nor Cisapride Hydrochloride could also have potential therapeutic applications, although more research is needed in this area.

Propriétés

IUPAC Name |

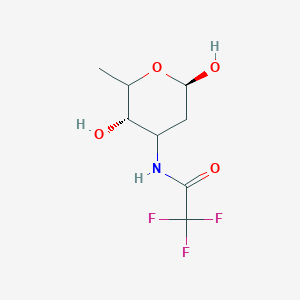

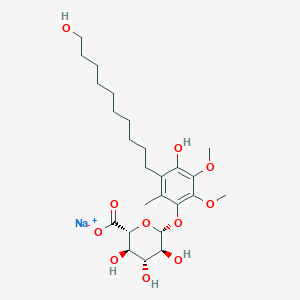

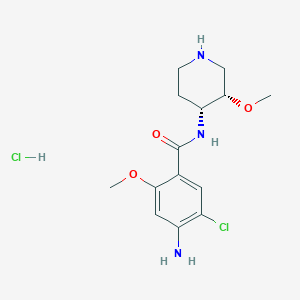

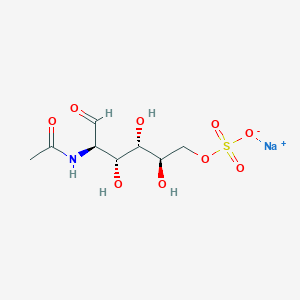

4-amino-5-chloro-2-methoxy-N-[(3S,4R)-3-methoxypiperidin-4-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN3O3.ClH/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2;/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19);1H/t11-,13+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDLDHRUBZVPDI-YLAFAASESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CNCC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nor Cisapride Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

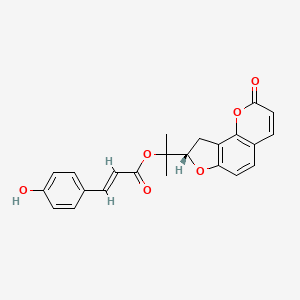

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)

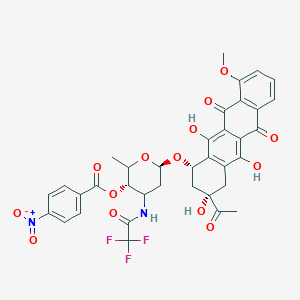

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)